molecular formula C9H15NO2 B13176811 6-Aminospiro[2.5]octane-1-carboxylic acid

6-Aminospiro[2.5]octane-1-carboxylic acid

Cat. No.: B13176811
M. Wt: 169.22 g/mol
InChI Key: KXLRGNBENOFKQR-UHFFFAOYSA-N
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Description

6-Aminospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of an amino group and a carboxylic acid group makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can lead to the formation of amides or esters.

Scientific Research Applications

6-Aminospiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Aminospiro[2.5]octane-1-carboxylic acid involves its interactions with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The spirocyclic structure may also contribute to its unique binding properties and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminospiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

6-aminospiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h6-7H,1-5,10H2,(H,11,12)

InChI Key

KXLRGNBENOFKQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CC2C(=O)O

Origin of Product

United States

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